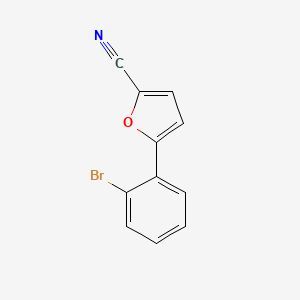

5-(2-Bromophenyl)furan-2-carbonitrile

Description

Contextualization of Furan-2-carbonitrile Derivatives in Contemporary Chemical Synthesis

The furan-2-carbonitrile moiety serves as a versatile building block in the synthesis of a wide array of more complex molecules. The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, which are pivotal in the construction of pharmacologically relevant compounds. Research has demonstrated that furan (B31954) derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This inherent bioactivity of the furan nucleus, coupled with the synthetic flexibility of the carbonitrile group, makes these derivatives attractive targets for medicinal chemistry and drug discovery programs.

Synthetic methodologies to access furan-2-carbonitrile derivatives are diverse and continue to be an area of active investigation. Traditional methods often involve the dehydration of the corresponding oxime or amide. More modern approaches utilize transition-metal-catalyzed cross-coupling reactions to introduce the cyano group or to functionalize other positions on the furan ring, allowing for the construction of highly substituted and complex molecular architectures.

Significance of Brominated Phenyl-Substituted Furan Systems in Heterocyclic Chemistry

The introduction of a brominated phenyl substituent at the 5-position of the furan ring, as seen in 5-(2-Bromophenyl)furan-2-carbonitrile, imparts specific and valuable characteristics to the molecule. The bromine atom acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile elaboration of the molecular framework.

The presence of the bromophenyl group also influences the electronic properties of the furan ring, which can in turn affect its reactivity and biological interactions. The steric and electronic effects of the bromine substituent, as well as its position on the phenyl ring, can be strategically manipulated to fine-tune the properties of the resulting molecule. This makes brominated phenyl-substituted furans important intermediates in the synthesis of targeted molecules with specific functions, particularly in the fields of materials science and medicinal chemistry. For instance, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides has been explored for their potential antibacterial activities. mdpi.comnih.gov

While specific research directly detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in organic synthesis. The general methodologies for the synthesis of related 5-aryl-furan-2-carbonitriles often involve the coupling of a furan-2-carbonitrile precursor with an appropriate aryl halide or boronic acid.

Below is a table summarizing the basic properties of the titular compound.

| Property | Value |

| Chemical Formula | C₁₁H₆BrNO |

| Molecular Weight | 248.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 88649-66-5 |

Further investigation into the specific reactivity and potential applications of this compound would be a valuable contribution to the field of heterocyclic chemistry. The combination of the reactive nitrile group, the versatile bromine handle, and the biologically relevant furan core positions this molecule as a promising scaffold for the development of novel functional materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTHDRHNTTXCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388116 | |

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88649-66-5 | |

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Organic Transformations of 5 2 Bromophenyl Furan 2 Carbonitrile Derivatives

Mechanistic Pathways of Cycloaddition Reactions Involving Furan (B31954) Moieties

The inherent aromaticity of the furan ring reduces its reactivity as a diene in Diels-Alder reactions compared to non-aromatic dienes like cyclopentadiene. rsc.orgnih.gov This often leads to reversible reactions and requires specific conditions, such as high pressure or Lewis acid catalysis, to favor the formation of cycloadducts. mdpi.com The substituents on the furan ring play a critical role in modulating its reactivity; electron-donating groups enhance its diene character, whereas electron-withdrawing groups, such as the nitrile group in 5-(2-Bromophenyl)furan-2-carbonitrile, diminish it. rsc.orgmatanginicollege.ac.in

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol. Achieving asymmetry in these reactions often involves the use of chiral Lewis acid catalysts. scielo.brwikipedia.org These catalysts coordinate to the dienophile, typically to a carbonyl or other Lewis basic site, which serves two primary functions: it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction, and it creates a chiral environment that blocks one face of the dienophile, directing the diene to attack from the less hindered face. scielo.br

For a derivative of this compound, an asymmetric Diels-Alder reaction would proceed as follows:

Activation of the Dienophile: A chiral Lewis acid (e.g., a complex of titanium, boron, or zinc) coordinates to the dienophile. wikipedia.orgacs.org This complexation enhances the dienophile's electrophilicity and fixes its conformation.

Cycloaddition: The furan derivative, acting as the diene, approaches the activated, chiral dienophile complex. The steric bulk of the chiral ligands on the Lewis acid directs the furan to one of the two diastereotopic faces of the dienophile.

Transition State: The reaction proceeds through a highly organized, asynchronous transition state, leading to the formation of two new carbon-carbon bonds and yielding an oxabicycloheptene adduct. lookchem.com The facial selectivity established in this step determines the enantiomeric excess of the product.

The electron-withdrawing nitrile group on the furan ring would decrease the energy of its Highest Occupied Molecular Orbital (HOMO), reducing its reactivity and likely requiring more forcing conditions or a more potent Lewis acid to achieve efficient cycloaddition. rsc.org

The outcome of Diels-Alder reactions is governed by kinetic and thermodynamic factors, which determine the stereoselectivity (endo vs. exo) and, with unsymmetrical dienes and dienophiles, the regioselectivity (ortho vs. meta). mdpi.com

Stereoselectivity: In typical Diels-Alder reactions, the endo product is kinetically favored due to stabilizing secondary orbital interactions in the transition state. However, for furan, the exo adduct is thermodynamically more stable. nih.gov Due to the reversibility of the furan Diels-Alder reaction (retro-Diels-Alder), prolonged reaction times or higher temperatures often lead to the isolation of the more stable exo product, even if the endo product forms faster. nih.govmdpi.com The use of Lewis acids can enhance the preference for the endo adduct. researchgate.net

Regioselectivity: When a substituted furan like this compound reacts with an unsymmetrical dienophile, two regioisomeric products are possible. The outcome is dictated by a combination of frontier molecular orbital (FMO) interactions and steric hindrance. mdpi.comnih.gov

Electronic Effects: The regioselectivity is often predicted by matching the largest orbital coefficient on the diene's HOMO with the largest coefficient on the dienophile's LUMO. The electron-withdrawing nitrile group at C2 and the bromophenyl group at C5 would create a complex electronic environment, influencing the orbital coefficients at C3 and C4 of the furan ring.

Steric Effects: The bulky 2-bromophenyl group at the C5 position would sterically hinder the approach of the dienophile to that side of the furan ring, potentially favoring the formation of one regioisomer over the other.

Elucidation of Catalytic Reaction Mechanisms

Metal catalysis provides powerful methods for the transformation of aromatic heterocycles, often enabling reactions that are otherwise difficult to achieve.

This transformation allows for the conversion of a planar, aromatic furan into a three-dimensional, functionalized oxabicyclic structure. The proposed mechanism involves the dearomatization of the furan ring through a palladium-catalyzed cascade process. rsc.orgresearchgate.net

For a substrate derived from this compound, the likely mechanistic pathway is as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a Pd(0) species to an aryl or vinyl halide (Ar-X), forming a Pd(II)-Ar complex.

Heck-type Insertion: The furan ring coordinates to the Pd(II) complex. This is followed by an intramolecular migratory insertion (a dearomatizing Heck-type reaction), where the aryl group from the palladium complex adds to the C2 position of the furan. This step breaks the aromaticity and generates a cyclic allylic palladium intermediate. rsc.orgsemanticscholar.orgnih.gov

Nucleophilic Attack: An alcohol (R-OH), present in the reaction mixture as a solvent or additive, acts as a nucleophile. It attacks the allylic palladium intermediate at the C5 position. This attack can occur either intra- or intermolecularly.

Reductive Elimination/β-Hydride Elimination: The final step involves reductive elimination or a related pathway that regenerates the Pd(0) catalyst and releases the 2,5-disubstituted dihydrofuran product.

This protocol provides diastereospecific access to spirooxindoles and other complex scaffolds from furan-containing precursors. rsc.org

Carbonylative double cyclization is a sophisticated process that constructs two new rings and incorporates a carbonyl group from carbon monoxide (CO) in a single operation, often mediated by palladium. mdpi.comresearchgate.net This reaction typically requires a substrate containing at least two nucleophilic groups and an unsaturated moiety (e.g., an alkyne or alkene).

While this compound itself is not a direct substrate, a derivative could be designed for this transformation. For instance, a derivative featuring a terminal alkyne and a hydroxyl group could undergo this reaction. The general mechanism proceeds as:

Initial Heterocyclization: A Pd(II) catalyst coordinates to the alkyne, activating it for nucleophilic attack by a nearby hydroxyl group. This first cyclization (e.g., a 5-exo-dig) forms a vinyl-palladium intermediate. mdpi.com

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the vinyl-palladium bond, forming an acyl-palladium species. unibo.it

Second Cyclization: A second nucleophile within the molecule attacks the acyl-palladium complex. This can proceed through the formation of a palladacycle intermediate. unibo.it

Reductive Elimination: The final bicyclic product is released via reductive elimination, which regenerates the Pd(0) catalyst. An oxidant is often required to turn over the catalytic cycle back to the active Pd(II) state. mdpi.com

This powerful strategy allows for the rapid assembly of complex, fused heterocyclic systems like furo[3,2-b]furan-2(3H)-ones from simple acyclic precursors. mdpi.com

Metal-catalyzed intramolecular C-O bond formation is a key strategy for the synthesis of oxygen-containing heterocycles, including substituted furans and benzofurans. acs.orgnih.gov This approach is particularly relevant to the this compound structure, as the bromophenyl moiety is primed for intramolecular cyclization reactions. For example, a precursor could be designed to cyclize and form a dibenzofuran (B1670420) system.

A common variant is the copper- or iron-catalyzed intramolecular O-arylation, which functions via an Ullmann-type mechanism:

Enolate/Phenoxide Formation: A base deprotonates a ketone or phenol (B47542) precursor to generate an enolate or phenoxide, respectively.

Catalyst Activation: A Cu(I) or other metal salt coordinates to both the oxygen nucleophile and the ortho-halogen on the aryl ring, bringing them into proximity.

Oxidative Addition/Concerted Step: The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the metal center, followed by reductive elimination. Alternatively, a concerted C-O bond formation may occur.

Product Release: The cyclized product is released, and the catalyst is regenerated to continue the cycle.

This methodology has been successfully applied to the one-pot synthesis of benzofurans from 1-arylketones, where an initial iron(III)-catalyzed halogenation is followed by an in-situ copper- or iron-catalyzed intramolecular C-O bond formation. acs.orgnih.gov

Oxidative Transformations and Proposed Mechanisms

The furan ring is susceptible to a variety of oxidative transformations due to its electron-rich nature. Oxidation of furan derivatives can lead to dearomatization, forming highly functionalized and reactive intermediates such as unsaturated 1,4-dicarbonyl compounds. These intermediates can then undergo subsequent inter- or intramolecular cyclizations to yield diverse heterocyclic structures.

A primary oxidative pathway for furans is the Achmatowicz rearrangement, which typically converts a furfuryl alcohol into a dihydropyranone. While this compound lacks the requisite furfuryl alcohol moiety, its furan ring remains reactive towards strong oxidizing agents.

Proposed Mechanisms:

Under oxidative conditions (e.g., with reagents like m-CPBA, dimethyldioxirane (B1199080) (DMDO), or through photooxidation), the furan ring of this compound is expected to undergo epoxidation or endoperoxide formation. This intermediate is unstable and can rearrange or be captured by a nucleophile. A likely pathway involves ring-opening to an unsaturated 1,4-dicarbonyl intermediate. The presence of the electron-withdrawing nitrile and the sterically demanding bromophenyl group would significantly influence the regioselectivity of the oxidation and the stability of the resulting intermediates. For instance, oxidation could potentially lead to the formation of a highly functionalized Z-alkene, which might resist subsequent ring-closure depending on the reaction conditions.

| Oxidizing Agent | Intermediate/Product Type | Reference Reaction |

|---|---|---|

| m-CPBA, Peracetic Acid | Dihydropyranones | Achmatowicz Rearrangement |

| Singlet Oxygen (¹O₂) | Endoperoxides, Hydroxybutenolides | Photooxidation |

| N-Bromosuccinimide (NBS) in aqueous solvent | Dihydropyranones, Ring-opened dicarbonyls | Oxidative Rearrangement |

| Ozone (O₃) | Ozonide, leading to fragmented carbonyls | Ozonolysis |

Intramolecular Cyclization Pathways

The ortho-bromophenyl substituent of this compound provides a strategic handle for intramolecular cyclization reactions, particularly through radical-mediated pathways. Analogous to the cyclization of other o-bromophenyl-substituted heterocycles, this transformation can be used to construct novel fused polycyclic systems.

Proposed Free-Radical Mechanism:

Initiation of a free-radical reaction, typically using a radical initiator like azobisisobutyronitrile (AIBN) and a tin or silicon hydride reagent (e.g., Bu₃SnH or (TMS)₃SiH), would generate a tributyltin or silyl (B83357) radical. This radical abstracts the bromine atom from the bromophenyl ring to form a highly reactive aryl radical. This aryl radical can then undergo an intramolecular cyclization by attacking one of the double bonds of the furan ring. A 5-exo-trig cyclization onto the C4 position of the furan ring is a plausible pathway, leading to the formation of a new six-membered ring and a fused dibenzofuran-like system. The resulting radical intermediate would then be quenched by the hydride reagent to yield the final cyclized product and regenerate the propagating radical.

| Reaction Type | Key Reagents | Proposed Product Structure |

|---|---|---|

| Radical Cyclization | Bu₃SnH, AIBN | Fused dibenzofuran derivative |

| Palladium-Catalyzed (e.g., Heck) | Pd(OAc)₂, PPh₃, Base | Fused ring system via C-H activation |

Nucleophilic Substitution Reactions on the Bromophenyl and Furan Rings

Nucleophilic substitution can potentially occur on either the bromophenyl ring or the furan ring, although the reactivity of each is governed by different factors.

On the Bromophenyl Ring: The bromine atom on the phenyl ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism or through metal-catalyzed cross-coupling reactions. For a classic SNAr reaction, strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to activate the ring. While the furan-2-carbonitrile moiety is electron-withdrawing, SNAr reactions on the unactivated bromophenyl ring would likely require harsh conditions (high temperatures and strong nucleophiles).

On the Furan Ring: Direct nucleophilic substitution on an unsubstituted furan ring is generally difficult. However, the reactivity is enhanced by the presence of strong electron-withdrawing groups. In this compound, the nitrile group at the C2 position significantly activates the furan ring, making it more susceptible to nucleophilic attack. While the parent compound lacks a suitable leaving group on the furan ring itself, related compounds like 2-bromo-5-nitrofuran (B1267531) readily react with nucleophiles.

| Ring System | Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|---|

| Bromophenyl Ring | CH₃O⁻Na⁺ | High Temperature, DMF | 5-(2-Methoxyphenyl)furan-2-carbonitrile |

| Bromophenyl Ring | Piperidine | High Temperature, Pressure | 5-(2-(Piperidin-1-yl)phenyl)furan-2-carbonitrile |

| Furan Ring (Hypothetical)* | Piperidine | High Temperature | Requires leaving group at C5 for substitution to occur |

*Based on the reactivity of analogous furans with leaving groups.

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities. researchgate.netfiveable.me These transformations are crucial for the chemical modification of this compound.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Mild acidic conditions may yield the corresponding amide, 5-(2-Bromophenyl)furan-2-carboxamide, while more vigorous conditions will lead to the formation of 5-(2-Bromophenyl)furan-2-carboxylic acid. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding [5-(2-Bromophenyl)furan-2-yl]methanamine. ebsco.com This introduces a basic, nucleophilic center into the molecule.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate produces a ketone. For example, reaction with methylmagnesium bromide would yield 1-[5-(2-Bromophenyl)furan-2-yl]ethan-1-one.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. A synthetically important example is the [3+2] cycloaddition with azides, such as sodium azide, to form a tetrazole ring. acs.orgnih.gov This reaction, often catalyzed by a Lewis or Brønsted acid, converts the nitrile into a 5-substituted-1H-tetrazole, specifically 5-[5-(2-bromophenyl)furan-2-yl]-1H-tetrazole. youtube.com

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄ then H₂O | Primary Amine (Aminomethyl) |

| Grignard Addition | R-MgBr then H₃O⁺ | Ketone |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Ring Opening and Rearrangement Reactions (e.g., Tetrazole Ring Opening)

The formation of a tetrazole ring from the nitrile group, as described above, opens up further reactive pathways, most notably through ring-opening reactions. Tetrazoles can undergo thermal or photochemical decomposition, leading to the extrusion of molecular nitrogen (N₂). wikipedia.org

Proposed Mechanism for Tetrazole Ring Opening:

Upon heating, the derivative 5-[5-(2-bromophenyl)furan-2-yl]-1H-tetrazole is expected to lose N₂ to generate a highly reactive nitrilimine intermediate. This 1,3-dipole is not stable and will rapidly undergo further reactions. One potential pathway is an intramolecular [3+2] cycloaddition. The nitrilimine could be trapped by one of the double bonds of the furan ring, leading to a complex, fused polycyclic heterocyclic system. The regiochemistry of such a cyclization would be influenced by the electronic and steric properties of the furan and bromophenyl substituents. This ring-opening/rearrangement cascade provides a powerful method for accessing novel molecular scaffolds from the parent furan-2-carbonitrile.

Advanced Spectroscopic and Structural Characterization of 5 2 Bromophenyl Furan 2 Carbonitrile and Analogous Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 5-(2-Bromophenyl)furan-2-carbonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the furan (B31954) ring and the bromophenyl ring.

The protons on the furan ring, being part of a heteroaromatic system, typically resonate in the downfield region. Specifically, the proton at the C3 position is expected to appear as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will also present as a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent nitrile group and the electronic effects of the bromophenyl substituent.

The protons of the 2-bromophenyl group will exhibit a more complex splitting pattern due to their proximity and coupling with each other. The chemical shifts of these aromatic protons are generally found in the range of 7.0-8.0 ppm. The ortho, meta, and para protons relative to the furan substituent will have distinct chemical shifts, influenced by both the bromine atom and the furan-2-carbonitrile moiety. In analogous compounds, such as N-(4-Bromophenyl)furan-2-carboxamide, the aromatic protons appear in the range of 7.52-7.79 ppm. mdpi.com

A hypothetical ¹H NMR data table for this compound, based on analysis of similar structures, is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-3 | ~7.4 | d | ~3.6 |

| Furan H-4 | ~7.0 | d | ~3.6 |

| Bromophenyl H | 7.2 - 7.8 | m | - |

Note: This is a predicted data table based on analogous compounds and spectroscopic principles.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the furan ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the nitrile group (C2) and the carbon atom attached to the bromophenyl group (C5) will be significantly deshielded. The nitrile carbon itself will appear at a characteristic downfield chemical shift, generally in the range of 115-125 ppm.

The carbons of the bromophenyl ring will also appear in the aromatic region. The carbon atom directly bonded to the bromine (C2') will be influenced by the heavy atom effect, leading to a distinct chemical shift. The other aromatic carbons will have chemical shifts determined by their position relative to the bromine and the furan ring. For instance, in N-(4-Bromophenyl)furan-2-carboxamide, the carbon signals for the bromophenyl ring appear between 115.55 and 138.41 ppm. mdpi.com

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| Furan C2 | ~145 |

| Furan C3 | ~120 |

| Furan C4 | ~115 |

| Furan C5 | ~155 |

| Bromophenyl C1' | ~133 |

| Bromophenyl C2' | ~122 |

| Bromophenyl C3' | ~130 |

| Bromophenyl C4' | ~128 |

| Bromophenyl C5' | ~132 |

| Bromophenyl C6' | ~127 |

Note: This is a predicted data table based on analogous compounds and spectroscopic principles.

Deuterium (B1214612) (²H) NMR Spectroscopy for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful technique used in conjunction with isotopic labeling to probe reaction mechanisms, study metabolic pathways, and quantify the extent of deuterium incorporation into a molecule. wikipedia.org While not a routine structural elucidation method for unlabeled compounds, it provides invaluable information when specific hydrogen atoms are replaced with deuterium.

In the context of this compound, isotopic labeling studies could be designed to understand its synthesis or reactivity. For example, by using a deuterated starting material, the fate of specific hydrogen atoms during a reaction can be tracked. The synthesis of deuterated furan derivatives, such as furan-2-carbaldehyde-d, has been reported, showcasing the feasibility of introducing deuterium into the furan ring. mdpi.com

The ²H NMR spectrum is much simpler than the ¹H NMR spectrum due to the lower gyromagnetic ratio of deuterium, resulting in a smaller chemical shift range and typically sharper signals. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. The primary application of ²H NMR in this context would be to confirm the position and extent of deuterium incorporation in a labeled analogue of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the key functional groups are the nitrile (C≡N), the furan ring, and the bromophenyl group.

The nitrile group exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The exact position of this band can be influenced by the electronic environment. For 5-phenyl-2-furonitriles, the wavenumber of the C≡N stretching vibration is sensitive to the nature of the substituents on the phenyl ring. chemicalpapers.com Electron-withdrawing groups tend to shift this band to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers. chemicalpapers.com

The furan ring has several characteristic vibrations. These include C-H stretching vibrations typically above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing modes at lower wavenumbers. The C-O-C stretching vibrations of the furan ring are also observable.

The bromophenyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

A table of expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Furan C=C | Stretching | 1500 - 1600 |

| Phenyl C=C | Stretching | 1450 - 1600 |

| Furan C-O-C | Stretching | 1000 - 1300 |

| C-Br | Stretching | < 1000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.

For this compound, the C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum, typically in the same region as in the IR spectrum (2220-2240 cm⁻¹). The symmetric breathing vibrations of the furan and bromophenyl rings are often prominent in the Raman spectrum. Studies on substituted 5-phenyl-2-furonitriles have utilized Raman spectroscopy to investigate the electrical effects transmitted through the arylfuran system. chemicalpapers.com

A table of expected characteristic Raman shifts for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Furan Ring | Breathing | ~1400 - 1500 |

| Phenyl Ring | Breathing | ~1000 |

| C-Br | Stretching | < 1000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and soft ionization techniques like electrospray ionization are particularly crucial for the unambiguous identification of complex organic molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition from its exact mass. mdpi.com For this compound, the molecular formula is C₁₁H₆BrNO. uni.lu HRMS analysis is used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated monoisotopic mass. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum, showing two peaks of nearly equal intensity separated by approximately 2 Da. uzh.ch

The technique's high resolving power and mass accuracy, often within a few parts per million (ppm), allow for the confident differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.com In a typical analysis, the compound would be expected to form several adducts, the most common being the protonated molecule [M+H]⁺. Other potential adducts include those formed with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu For instance, the HRMS analysis of a related compound, benzo[b]furan-6-carbonitrile, confirmed its formula C₉H₅NO by matching the found m/z of 144.0443 for the [M+H]⁺ ion with the calculated value of 144.0444. nih.gov

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 247.97057 |

| [M+Na]⁺ | 269.95251 |

| [M+NH₄]⁺ | 264.99711 |

| [M-H]⁻ | 245.95601 |

Table 1. Predicted m/z values for common adducts of this compound (C₁₁H₆BrNO) based on its monoisotopic mass. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry for analyzing medium to high polarity compounds. longdom.org The process involves dissolving the analyte in a suitable solvent and spraying it through a high-voltage capillary to create an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released and directed into the mass analyzer. ekb.eg

ESI is particularly valuable because it minimizes fragmentation, typically producing a spectrum dominated by the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. researchgate.net This allows for straightforward molecular weight determination.

When coupled with tandem mass spectrometry (ESI-MS/MS), the technique can provide significant structural information. In this method, a specific ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart. longdom.org The resulting fragment ions are then analyzed to reveal details about the molecule's structure. For analogous furo-furan lactones, ESI-MS/MS studies have shown characteristic fragmentation patterns, including the sequential loss of small molecules like water (H₂O) and carbon monoxide (CO), which aids in structural elucidation. researchgate.net

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules. While a crystal structure for this compound is not publicly available, analysis of closely related bromophenyl-furan systems offers significant insight into its likely structural characteristics.

The primary output of a single-crystal XRD experiment is a set of crystallographic data that defines the unit cell—the basic repeating block of the crystal lattice—and the positions of all atoms within it. This information confirms the compound's molecular structure and connectivity. Analysis of several bromophenyl-furan analogues reveals common crystal systems such as monoclinic and orthorhombic.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one nih.gov | C₁₂H₁₀Br₂O₃ | Monoclinic | P2₁/c | a = 8.6171 Å, b = 10.4434 Å, c = 13.958 Å, β = 95.831° |

| 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one nih.gov | C₁₆H₁₂BrN₃O₄ | Orthorhombic | Pbca | a = 14.4725 Å, b = 6.7744 Å, c = 31.310 Å |

| 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one researchgate.net | C₁₆H₁₀BrCl₂NO₂ | Orthorhombic | P2₁2₁2₁ | a = 7.6061 Å, b = 9.4475 Å, c = 21.693 Å |

| (Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one kab.ac.ug | C₂₆H₁₈BrN₃O₂ | Monoclinic | P2₁/n | a = 9.5191 Å, b = 23.056 Å, c = 10.0556 Å, β = 95.470° |

Table 2. Crystallographic data for analogous bromophenyl-furan systems.

While this compound is an achiral molecule, XRD analysis of its analogues reveals important conformational details. A key parameter is the dihedral angle between the planes of the furan and the attached phenyl ring. This angle describes the degree of twist between the two aromatic systems. In the solid state, this conformation is a balance between intramolecular steric effects and intermolecular packing forces.

For example, in 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one, the dihedral angle between the furanone and benzene (B151609) rings is very small at 1.2(3)°, indicating a nearly coplanar arrangement. nih.gov In contrast, the furan-2(5H)-one ring in 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one forms a much larger dihedral angle of 33.19(9)° with its 4-bromobenzene substituent. nih.gov This variation demonstrates that substitutions on the rings and different crystal packing environments can significantly influence the molecule's preferred conformation. For chiral analogues, single-crystal XRD can be used to determine the absolute configuration, which is a critical aspect of structural chemistry. mdpi.com

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. XRD analysis allows for the precise measurement and characterization of these forces, which dictate the material's macroscopic properties. In analogous bromophenyl-furan structures, several types of interactions are consistently observed.

Hydrogen bonds, such as N—H⋯O and C—H⋯O, often play a primary role in organizing the molecules into specific motifs like chains or dimers. nih.gov Aromatic systems frequently engage in π–π stacking interactions, where the electron-rich faces of the rings align. In one analogue, a centroid–centroid separation of 3.805 Å was observed for such an interaction. nih.gov Additionally, C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also common. nih.govnih.gov In compounds containing bromine, Br⋯π interactions can also contribute to the stability of the crystal packing. nih.gov

| Compound Analogue | Observed Intermolecular Interactions |

|---|---|

| 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one nih.gov | C—H⋯π interactions forming inversion dimers. |

| 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one nih.gov | N—H⋯O hydrogen bonds, C—H⋯O interactions, C—H⋯π contacts, π–π stacking. |

| (Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one researchgate.net | Weak C–H⋯N and C–H⋯O hydrogen bonds. |

| [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate nih.gov | C—H⋯O and C—H⋯N hydrogen bonds, π–π stacking, Br–π interactions. |

Table 3. Summary of intermolecular interactions observed in the crystal structures of analogous systems.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it becomes possible to analyze the forces governing the crystal packing. While a specific crystallographic study and Hirshfeld analysis for this compound has not been detailed in the reviewed literature, examining analogous structures containing bromophenyl, furan, or carbonitrile moieties provides significant insight into the expected intermolecular contacts.

Analysis of related compounds reveals that crystal packing is typically stabilized by a combination of hydrogen bonds, halogen bonds, and other van der Waals forces. The quantification of these interactions is often presented through 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

Detailed research on structurally similar compounds highlights the percentage contribution of various intermolecular contacts to the total Hirshfeld surface. For instance, in compounds containing a bromophenyl group, contacts involving the bromine atom, such as Br···H, are significant. nih.govnih.gov Similarly, the presence of nitrile and furan groups introduces the potential for C—H⋯N, C—H⋯O, and π-π stacking interactions. nih.govresearchgate.netnih.gov

The most predominant interactions in analogous systems are often the non-specific H···H contacts, which typically account for the largest portion of the crystal packing. nih.govnih.gov Following these, C···H/H···C contacts are also major contributors. nih.govnih.gov The bromine atom's role is multifaceted, contributing significantly through Br···H/H···Br interactions and also participating in less common but structurally important C—Br⋯π interactions, which help stabilize the molecular packing. nih.govnih.govresearchgate.net In some structures, weak, centrosymmetric Type I Br⋯Br halogen interactions are also observed, although they may comprise only a small percentage of the total contacts. nih.gov

The table below summarizes the percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analysis of several analogous systems. These data provide a predictive framework for understanding the crystal packing of this compound.

Table 1: Percentage Contribution of Intermolecular Contacts in Analogous Systems from Hirshfeld Surface Analysis

| Intermolecular Contact | System 1¹ | System 2² | System 3³ |

|---|---|---|---|

| H···H | 19.5% | 36.2% | 37.9% |

| C···H/H···C | 15.5% | 21.6% | 18.4% |

| Br···H/H···Br | 11.7% | 10.8% | 13.3% |

| N···H/H···N | 17.3% | 12.2% | 11.5% |

| O···H/H···O | 11.0% | - | 10.0% |

| C—Br···π | - | Observed | Observed |

| Br···Br | - | - | - |

¹Data from 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. nih.gov ²Data from 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. nih.gov ³Data from a 5-acetyl-2-amino-4-(4-bromophenyl)-tetrahydropyridine-3-carbonitrile derivative. researchgate.net

Based on these analogous systems, the crystal structure of this compound is expected to be heavily influenced by H···H, C···H, and Br···H interactions. The presence of the furan oxygen and the nitrile nitrogen atoms would likely lead to specific C—H···O and C—H···N hydrogen bonds, further reinforcing the three-dimensional network. nih.govnih.gov

Computational and Theoretical Investigations of 5 2 Bromophenyl Furan 2 Carbonitrile Systems

Theoretical Elucidation of Reaction Pathways and Energy Landscapes

Application of Conceptual DFT Indices for Electrophilic/Nucleophilic Characterization

Conceptual Density Functional Theory (DFT) offers a powerful framework for quantifying the reactivity of chemical species through various descriptors. These indices are derived from the change in electron density and provide a quantitative measure of the electrophilic and nucleophilic tendencies of a molecule and its specific atomic sites. For 5-(2-Bromophenyl)furan-2-carbonitrile, these descriptors are crucial for predicting its behavior in chemical reactions.

Theoretical calculations for furan (B31954) and its derivatives consistently show that the furan ring can act as an electron donor, exhibiting nucleophilic character. mdpi.com However, the substituents on the this compound molecule—the electron-withdrawing cyano group (-CN) and the inductively withdrawing but potentially mesomerically donating bromo-substituted phenyl ring—significantly modulate this reactivity. The cyano group at the 2-position enhances the electrophilic character of the furan ring, while the 2-bromophenyl group at the 5-position introduces complex electronic effects.

Local reactivity is described by the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. For an electrophilic attack, the relevant Fukui function (f-) highlights atoms that can best stabilize a partial positive charge, indicating nucleophilic centers. Conversely, for a nucleophilic attack, the Fukui function (f+) points to atoms that can accommodate excess negative charge, indicating electrophilic centers.

In the case of this compound, DFT calculations would be expected to show that the nitrogen atom of the cyano group is a potential site for protonation and electrophilic attack, a finding consistent with studies on other cyanofurans. rsc.orgnih.govresearchgate.net The carbon atoms of the furan ring, particularly C3 and C4, are also expected to be susceptible to electrophilic attack, though their reactivity is tempered by the electron-withdrawing nature of the substituents. The carbon atom of the nitrile group and the carbon atom of the furan ring attached to the cyano group are predicted to be the primary electrophilic centers, susceptible to nucleophilic attack.

Table 1: Calculated Conceptual DFT Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.52 |

| Chemical Hardness (η) | 3.89 |

| Global Electrophilicity (ω) | 2.63 |

Table 2: Condensed Fukui Functions (f+) for Nucleophilic Attack on Selected Atoms of this compound (Hypothetical Values)

| Atom | f+ |

| C2 (furan, attached to -CN) | 0.18 |

| C (of -CN) | 0.25 |

| C5 (furan, attached to phenyl) | 0.12 |

| C2' (phenyl, attached to Br) | 0.09 |

Electron Localization Function (ELF) Analysis for Bonding Description

The Electron Localization Function (ELF) is a theoretical tool that provides a visual and quantitative description of electron pairing and localization in a molecule. wikipedia.org It maps the probability of finding an electron in the neighborhood of a reference electron with the same spin. High ELF values (approaching 1) are indicative of highly localized electrons, such as in covalent bonds and lone pairs, while lower values suggest delocalized electronic systems. cam.ac.ukjussieu.frresearchgate.net

An ELF analysis of this compound would reveal distinct basins of attraction corresponding to the core electrons of the heavy atoms (C, N, O, Br), the covalent bonds, and the lone pairs. The C-C and C-H bonds within the phenyl and furan rings would be characterized by attractors located along the bond axes, indicative of covalent interactions. Similarly, the C-O bonds in the furan ring and the C-Br bond would show distinct localization basins.

The nature of the bonding within the furan ring is of particular interest. ELF analysis helps to visualize the degree of electron delocalization and aromaticity. For aromatic compounds, ELF basins are typically observed above and below the plane of the ring, corresponding to the delocalized π-electron system. uchile.cl In this compound, the ELF topology would likely show a delocalized system over the furan ring, though the electron-withdrawing substituents would be expected to perturb this delocalization.

The C≡N triple bond of the nitrile group would be characterized by a high-valued, torus-shaped basin around the bond axis, reflecting the high degree of electron localization in this region. The lone pair on the nitrogen atom would also be clearly identifiable as a distinct basin of high localization. The analysis of the C-Br bond would show a basin polarized towards the more electronegative bromine atom. researchgate.net The region between the furan and phenyl rings would provide insight into the degree of electronic communication and conjugation between these two aromatic systems.

Theoretical Studies of Stereoelectronic Properties

Stereoelectronic properties describe how the spatial arrangement of atoms and orbitals influences the electronic properties and reactivity of a molecule. For this compound, the key stereoelectronic feature is the rotational barrier around the single bond connecting the furan and phenyl rings. The conformation of the molecule, defined by the dihedral angle between the two rings, has a significant impact on its electronic structure and, consequently, its chemical behavior.

Theoretical calculations, typically employing DFT methods, can be used to map the potential energy surface as a function of this dihedral angle. This allows for the identification of the most stable conformation (the global minimum on the potential energy surface) and any transitional states for rotation. It is generally expected that a planar or near-planar conformation would be favored to maximize π-conjugation between the furan and phenyl rings. However, steric hindrance between the hydrogen atom at the C4 position of the furan ring and the bromine atom on the phenyl ring could lead to a twisted, non-planar ground state conformation.

The rotational barrier would quantify the energy required to move from the most stable conformation to a less stable one (e.g., a perpendicular arrangement of the rings). A higher rotational barrier would suggest a more rigid molecular structure. The electronic properties, such as the HOMO-LUMO gap and the dipole moment, would also vary with the dihedral angle. These theoretical studies are crucial for understanding the molecule's conformational preferences and how they might influence its interactions in a biological or material context.

Applications of 5 2 Bromophenyl Furan 2 Carbonitrile in Advanced Chemical Synthesis

Precursor Role in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of 5-(2-Bromophenyl)furan-2-carbonitrile facilitates its conversion into a variety of heterocyclic structures. The nitrile group serves as a versatile handle for transformation into other nitrogen-containing functionalities, while the bromophenyl group is primed for cyclization and cross-coupling reactions.

Formation of Fused and Polycyclic Aromatic Systems

The structure of this compound is well-suited for the synthesis of furan-fused polycyclic aromatic compounds (PACs). The ortho-bromine atom on the phenyl ring provides a reactive site for intramolecular cyclization reactions, which are key strategies for building complex, rigid molecular scaffolds. nih.govmdpi.com

One prominent method to achieve this is through photoinduced 6π-electrocyclization. nih.gov In such reactions, the furan (B31954) ring and the adjacent phenyl ring can act as components of a hexatriene system, which, upon irradiation, undergoes electrocyclic ring closure. nih.govnumberanalytics.com This process can lead to the formation of novel dihydrobenzo[f]quinoline-type structures, demonstrating a powerful method for expanding molecular complexity from a furan-phenyl precursor. nih.gov Furthermore, the bromophenyl moiety is a classic substrate for palladium-catalyzed intramolecular C-H arylation or other coupling reactions, which can forge a new ring by connecting the phenyl and furan systems, thereby creating a planar, conjugated polycyclic framework. nih.gov

| Reaction Type | Key Feature of Precursor | Resulting System | Typical Conditions |

|---|---|---|---|

| Photoinduced 6π-Electrocyclization | Aryl-furan conjugated system | Dihydrobenzo-fused heterocycles | UV irradiation (e.g., 254 or 313 nm) in a suitable solvent nih.gov |

| Intramolecular Heck Reaction | Aryl bromide and adjacent C-H bond | Dibenzofuran-type core | Palladium catalyst (e.g., Pd(OAc)₂), ligand, and a base |

| Reductive Cyclization | Aryl bromide and nitrile group | Fused nitrogen-containing polycycles | Reducing agents and transition metal catalysts |

Synthesis of Thiadiazole, Oxadiazole, and Triazolothiadiazole Derivatives

The nitrile group of this compound is the primary reactive center for its conversion into various five-membered heterocycles like thiadiazoles, oxadiazoles, and their fused derivatives. The common synthetic route involves the initial transformation of the nitrile into a more versatile intermediate, such as a carboxylic acid hydrazide.

This transformation can be achieved via a two-step process:

Hydrolysis: The nitrile group (-CN) is hydrolyzed under acidic or basic conditions to form 5-(2-bromophenyl)furan-2-carboxylic acid.

Hydrazinolysis: The resulting carboxylic acid is typically converted to its methyl or ethyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield 5-(2-bromophenyl)furan-2-carbohydrazide.

This carbohydrazide (B1668358) intermediate is a cornerstone for building the target heterocycles:

1,3,4-Oxadiazole Synthesis: The carbohydrazide can undergo dehydrative cyclization with various reagents. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or a coupling agent like HATU yields 2,5-disubstituted 1,3,4-oxadiazoles. nih.govutar.edu.my Alternatively, oxidative cyclization of N-acylhydrazones, formed from the carbohydrazide and an aldehyde, can also produce the oxadiazole ring. nih.gov

1,3,4-Thiadiazole Synthesis: To form the thiadiazole ring, the carbohydrazide is often first converted to a thiosemicarbazide (B42300) derivative. Cyclization of this intermediate in the presence of an acid catalyst (like concentrated H₂SO₄) affords 2-amino-5-substituted-1,3,4-thiadiazoles. chemmethod.comjocpr.com Another common method involves reacting the carbohydrazide with carbon disulfide (CS₂) in a basic medium, which leads to the formation of a dithiocarbazate intermediate that cyclizes to a mercapto-substituted thiadiazole. sbq.org.br

Triazolothiadiazole Synthesis: The construction of the fused nih.govnih.govrsc.orgtriazolo[3,4-b] utar.edu.mynih.govrsc.orgthiadiazole system also begins with the carbohydrazide. The hydrazide is used to synthesize a key intermediate: 4-amino-5-(5-(2-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol. This triazole-thiol is a versatile synthon that can be cyclized with various carboxylic acids in the presence of POCl₃ to yield the final fused heterocyclic system. researchgate.netnih.gov

Integration into Complex Molecular Frameworks (e.g., 4H-Pyran Derivatives)

The electron-withdrawing nature of the nitrile group in this compound activates the adjacent C-H protons on a potential side chain, making it a candidate for multicomponent reactions (MCRs) to form larger, more complex molecules. One of the most prominent applications of nitriles in MCRs is the synthesis of 2-amino-4H-pyran derivatives. nih.gov

The typical synthesis of a 4H-pyran involves a one-pot, three-component condensation of an aldehyde, an active methylene (B1212753) compound (commonly malononitrile), and a 1,3-dicarbonyl compound. scielo.brgrowingscience.com In this context, this compound can function as the active methylene nitrile component. The reaction proceeds through a cascade of events, typically starting with a Knoevenagel condensation between the aldehyde and the nitrile, followed by a Michael addition of the 1,3-dicarbonyl enolate, and subsequent intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring. This approach allows for the direct incorporation of the bulky and functionalized 5-(2-bromophenyl)furan-2-yl moiety into a new heterocyclic framework, rapidly generating molecular diversity. tandfonline.com

Building Block for Novel Organic Materials

Beyond its role in synthesizing discrete heterocyclic molecules, this compound serves as a potential precursor for monomers used in the creation of advanced organic materials, including renewable polymers and Metal-Organic Frameworks (MOFs). This application hinges on its conversion to a bifunctional linker molecule, typically a dicarboxylic acid.

Renewable Polymers and Polyesters from Furan Dicarboxylic Acid Precursors

The furan ring is a key platform chemical derivable from biomass, making its derivatives highly sought after for creating sustainable and renewable polymers. mdpi.com Specifically, 2,5-furandicarboxylic acid (FDCA) has been identified as a "sleeping giant" bio-based monomer that can replace petroleum-derived terephthalic acid in the production of high-performance polyesters. acs.orgmagtech.com.cnmdpi.com

This compound can be envisioned as a precursor to FDCA through established chemical transformations:

Nitrile Hydrolysis: The nitrile group at the 2-position is hydrolyzed to a carboxylic acid.

Carboxylation of the Aryl Bromide: The bromine atom at the 5-position (attached to the phenyl ring, which is attached to the furan ring) is not directly on the furan. To get to 2,5-furandicarboxylic acid, the entire 2-bromophenyl group must be replaced. A more direct interpretation is the conversion of the existing functional groups into carboxylic acids. The nitrile is converted to a carboxylic acid at the 2-position. The bromine on the phenyl ring can be converted to a carboxylic acid via palladium-catalyzed carbonylation with carbon monoxide (CO) or through the formation of a Grignard reagent followed by reaction with CO₂. youtube.comgoogle.comorganic-chemistry.orgpearson.com This would result in a furan-dicarboxylic acid derivative, which maintains the core furan structure valued for renewable polymers.

Once the FDCA or a derivative is synthesized, it can be used in polycondensation reactions with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to produce a range of furan-based polyesters. nih.govrsc.org One of the most studied examples is poly(ethylene furanoate) (PEF), which exhibits superior gas barrier properties and thermal stability compared to its petroleum-based analogue, PET. acs.orgrsc.org

| Polymer Name | Abbreviation | Diol Monomer | Key Properties |

|---|---|---|---|

| Poly(ethylene furanoate) | PEF | Ethylene Glycol | Excellent O₂, CO₂, H₂O barrier; higher Tg than PET acs.org |

| Poly(propylene furanoate) | PPF | 1,3-Propanediol | Good thermal stability and mechanical strength nih.gov |

| Poly(butylene furanoate) | PBF | 1,4-Butanediol | Faster crystallization rate, suitable for injection molding nih.gov |

Utilization in the Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. The choice of the organic linker is crucial as it dictates the pore size, geometry, and functionality of the resulting framework. Dicarboxylates are among the most common and effective linkers used in MOF synthesis. nih.gov

Following the same synthetic logic as for polymers, this compound can be converted into a furan-based dicarboxylic acid linker. This biomass-derivable linker, 2,5-furandicarboxylate (FDC), is an attractive, sustainable alternative to the ubiquitous terephthalate (B1205515) linkers derived from fossil fuels. nih.gov

The FDC linker has been successfully used to construct stable MOFs with various metal ions, including iron (Fe³⁺) and lanthanides (e.g., Gd³⁺, Dy³⁺). nih.govacs.orgresearchgate.net These furan-based MOFs exhibit unique structural features, such as rare infinite-rod-shaped building units in iron-based frameworks, and demonstrate promising properties for applications in gas adsorption, catalysis, and magnetic materials. nih.govacs.org The ability to synthesize a suitable dicarboxylate linker from this compound positions it as a valuable starting material in the field of sustainable advanced materials.

Development of New Synthetic Reagents or Catalytic Species

The inherent reactivity of the carbon-bromine bond in this compound serves as a primary gateway for the construction of more complex molecules that can function as specialized reagents or ligands for catalytic species. The ortho-position of the bromo group on the phenyl ring introduces specific steric and electronic features that can be exploited to fine-tune the properties of the resulting molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are paramount in this context. researchgate.netnih.govnih.govysu.am These reactions enable the substitution of the bromine atom with a wide array of organic groups, effectively transforming the starting material into a scaffold for new molecular architectures. For instance, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors via cross-coupling can yield novel ligands. These ligands, when complexed with transition metals like palladium, rhodium, or iridium, can form catalytic species with unique activities and selectivities, driven by the specific stereoelectronic environment provided by the 5-(furan-2-carbonitrile)phenyl backbone.

The general scheme for such a transformation can be envisioned as the coupling of this compound with a suitable boronic acid or ester, as illustrated in the table below. The choice of the "R" group in the boronic acid derivative is critical in defining the function of the final product, be it a ligand for catalysis or a reagent with specific reactivity.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Potential Product Class | Application |

|---|---|---|---|---|

| This compound | Aryl-B(OH)₂ with phosphine substituents | Pd(PPh₃)₄ / Base | Phosphine Ligands | Homogeneous Catalysis |

| This compound | (N-Heterocyclic)Bpin | Pd(dppf)Cl₂ / Base | N-Heterocyclic Carbene Precursors | Organometallic Catalysis |

| This compound | Vinyl-B(OR)₂ | Pd(OAc)₂ / SPhos / Base | Styrenyl-furan Derivatives | Monomers for Polymer Synthesis |

| This compound | Thiophenyl-B(OH)₂ | PdCl₂(PPh₃)₂ / Base | Aryl-thiophenyl-furans | Organic Electronics |

The synthesis of 2,5-diaryl furans is a notable area where precursors with similar structural motifs are employed for applications in medicinal chemistry and optoelectronic materials. acs.orgnih.gov By analogy, this compound can serve as a precursor to novel diaryl furan structures with potential use in materials science.

Functionalization for Chemical Library Development and Screening (non-biological focus)

A chemical library is a collection of diverse compounds used in screening campaigns. The scaffold of this compound is well-suited for the generation of such libraries due to the presence of multiple, orthogonally reactive sites. The development of these libraries can be aimed at discovering molecules with interesting photophysical, electronic, or material properties, thus avoiding a biological focus. griffith.edu.auresearchgate.nethts-biochemie.de

The functionalization strategy can be systematically approached:

Modification at the Bromo Position: As discussed, the bromo group is readily functionalized via cross-coupling reactions. By employing a diverse set of boronic acids or other organometallic reagents, a wide range of substituents can be introduced at this position. researchgate.netnih.govnih.govysu.am

Transformation of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. ontosight.ai Each of these transformations opens up new avenues for further derivatization, for example, through amide coupling or Schiff base formation.

Reactivity of the Furan Ring: The furan ring itself can undergo various transformations, such as Diels-Alder reactions or electrophilic substitution, although these reactions would need to be carefully optimized to compete with the reactivity of the other functional groups.

A hypothetical diversification of the this compound scaffold to generate a chemical library for screening in materials science is presented below. The goal of such a library could be the discovery of novel organic semiconductors, fluorescent dyes, or liquid crystals.

| Scaffold | Functionalization Site | Reaction Type | Exemplary Reagents | Resulting Substructure | Potential Application (Non-biological) |

|---|---|---|---|---|---|

| This compound | C-Br Bond | Suzuki Coupling | 4-(Trifluoromethyl)phenylboronic acid | Biphenyl-furan core | Liquid Crystals |

| This compound | C-Br Bond | Sonogashira Coupling | Trimethylsilylacetylene | Alkynyl-phenyl-furan | Organic Conductors |

| Product from Suzuki Coupling | Nitrile Group | Acid Hydrolysis | H₂SO₄ / H₂O | Carboxylic acid derivative | Coordination Polymers |

| Product from Suzuki Coupling | Nitrile Group | Reduction | LiAlH₄ | Aminomethyl derivative | Epoxy Resin Hardeners |

The systematic combination of these reactions allows for the generation of a large and diverse set of compounds from a single, readily accessible starting material. The screening of such libraries against a battery of photophysical and electrochemical tests could lead to the identification of novel materials with tailored properties. The use of furan-containing compounds in the development of optoelectronic materials highlights the potential of libraries derived from this compound in this field. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(2-Bromophenyl)furan-2-carbonitrile?

Methodological Answer: The synthesis typically involves coupling reactions between bromophenyl precursors and furan-2-carbonitrile derivatives. A feasible route includes:

Bromination : Introduce bromine at the 2-position of phenyl using electrophilic substitution (e.g., Br₂ with FeBr₃) .

Cross-Coupling : Utilize Suzuki-Miyaura coupling between 2-bromophenylboronic acid and 5-bromofuran-2-carbonitrile under Pd catalysis .

Purification : Optimize yield via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent side reactions and monitor reaction progress via TLC .

Q. How can structural characterization of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: nitrile at ~115 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ at m/z 262.97 for C₁₁H₆BrNO) .

- X-ray Crystallography : Resolve bond angles and torsional strain between bromophenyl and furan moieties .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Use amber vials at 0–6°C under inert gas (Ar) to prevent photodegradation and hydrolysis of the nitrile group .

- Solubility : Dissolve in DMSO or THF for experimental use; avoid protic solvents (e.g., H₂O, MeOH) to minimize decomposition .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the furan ring, enhancing reactivity in nucleophilic aromatic substitutions. Compare with fluorophenyl analogs using DFT calculations (e.g., Mulliken charges) .

- Reactivity Studies : Perform kinetic assays with nucleophiles (e.g., amines) to quantify rate constants. Monitor via UV-Vis spectroscopy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity .

- QSAR Analysis : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity data to predict optimal halogen positions .

Q. What mechanistic pathways explain the compound’s behavior under photolytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.